molecular formula C8H7N3 B1142641 7-Vinyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1374652-13-7

7-Vinyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1142641
CAS No.: 1374652-13-7
M. Wt: 145.165
InChI Key: ACIIATJNMNNJBU-UHFFFAOYSA-N
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Description

7-Vinyl-1H-pyrazolo[4,3-c]pyridine (CAS 1374651-88-3) is a chemical scaffold of high interest in biomedical research and drug discovery. Compounds based on the pyrazolo[4,3-c]pyridine core are known to exhibit a wide range of biological activities and are considered privileged structures in medicinal chemistry due to their similarity to purine bases . This core structure is a key heterocyclic system in the design of novel therapeutic agents, with documented research into its role as an angiotensin II antagonist and a stimulator of soluble guanylate cyclase (sGC) . The vinyl substituent at the 7-position presents a reactive handle for further synthetic modification, such as in palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries. Researchers utilize this and related pyrazolopyridine derivatives as key intermediates in the development of potential kinase inhibitors and other targeted small-molecule therapies . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1374652-13-7

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

7-ethenyl-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-9-4-7-5-10-11-8(6)7/h2-5H,1H2,(H,10,11)

InChI Key

ACIIATJNMNNJBU-UHFFFAOYSA-N

SMILES

C=CC1=C2C(=CN=C1)C=NN2

Origin of Product

United States

Scientific Research Applications

7-Vinyl-1H-pyrazolo[4,3-c]pyridine and its derivatives have shown significant promise in medicinal applications due to their biological activities. Key areas of interest include:

  • Antimicrobial Agents : Research indicates that compounds within the pyrazolo[4,3-c]pyridine framework exhibit antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents. These compounds have been evaluated for their efficacy against various bacterial strains, demonstrating potential as effective therapeutic agents .
  • Anticancer Drugs : The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and survival .
  • Inflammation and Fibrosis : Recent studies have highlighted the role of autotaxin inhibitors based on the pyrazolo[4,3-c]pyridine structure in treating pulmonary fibrosis. These compounds have demonstrated the ability to reduce fibrosis by regulating inflammatory pathways, showcasing their potential in treating chronic inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound involves several methods that allow for structural variations, enhancing its biological activity. Common synthetic approaches include:

  • Condensation Reactions : The condensation of 5-aminopyrazoles with various reagents has been a prevalent method to synthesize pyrazolo[4,3-c]pyridines. Adjusting substituents on the pyrazole ring can significantly influence the yield and biological activity of the resulting compounds .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinities of these compounds to various biological targets. This approach aids in optimizing the design of new derivatives with enhanced efficacy .

Case Studies and Real-World Applications

Several case studies illustrate the practical applications of this compound:

  • Case Study on Anticancer Efficacy : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines. The results indicated that specific modifications to the vinyl group significantly enhanced anticancer activity, with some derivatives achieving IC50 values in low micromolar ranges .
  • Real-World Evidence in Drug Development : The application of real-world evidence (RWE) methodologies has been explored in assessing the effectiveness of pyrazolo[4,3-c]pyridine derivatives in clinical settings. These studies demonstrate how RWE can inform drug development processes by providing insights into patient outcomes and treatment efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/MechanismReference
AntimicrobialVariousBacterial cell wall synthesis
AnticancerSpecific DerivativeCell cycle regulation
Anti-inflammatoryAutotaxin InhibitorTGF-β/Smad signaling pathway
In vitro EfficacyMultiple DerivativesCancer cell lines (e.g., MCF-7)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]pyridine derivatives vary in substituents at positions 2, 4, 6, and 7, significantly influencing their biological and physicochemical properties. Key analogues include:

Compound Name Substituents Key Properties/Activities References
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol 2,6-diphenyl; 7-(4-hydroxyphenyl) Antiproliferative (GI₅₀: low μM), PARP-1 cleavage, caspase-9 activation, LC3 fragmentation
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 2,6-diphenyl; 7-(4-methoxyphenyl) Fluorescent pH indicator (ratiometric sensing)
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives 3-phenyl; tetrahydro backbone MTB pantothenate synthetase inhibition (IC₅₀: 21.8 μM), anti-TB activity (MIC: 26.7 μM)
Quinoline-based 1H-pyrazolo[4,3-c]pyridine-thiazole hybrids Quinoline-thiazole hybrids EGFR inhibition, anti-proliferative (selective against cancer cells)
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine 4,6-dichloro; 3-methyl Structural similarity (78% to 7-vinyl derivative)

Key Observations :

  • Antiproliferative Activity: Phenolic substituents at the 7-position (e.g., 4-hydroxyphenyl) enhance cytotoxicity, likely due to improved hydrogen bonding with targets like PARP-1 . The vinyl group in 7-vinyl derivatives may similarly modulate interactions with hydrophobic binding pockets.
  • Fluorescence Properties : Methoxy groups at the 7-position enable pH-sensitive fluorescence, suggesting that electron-donating substituents enhance photophysical properties. A vinyl group could alter conjugation, affecting emission spectra .
  • Antimicrobial Activity : Tetrahydro derivatives with phenyl groups exhibit anti-TB activity, but 7-vinyl analogues may lack this due to reduced hydrophobicity or steric hindrance .

Preparation Methods

Heck Coupling with Ethylene

The Heck reaction enables direct vinylation using ethylene gas in the presence of palladium catalysts. For example, treatment of 7-chloro-1H-pyrazolo[4,3-c]pyridine with Pd(OAc)₂, PPh₃, and ethylene at 80°C in DMF yields the desired product. This method benefits from operational simplicity but requires high-pressure conditions and exhibits moderate yields (50–65%) due to competing side reactions.

Suzuki-Miyaura Coupling with Vinylboronic Acids

Suzuki-Miyaura coupling offers a milder alternative. Reacting the chloro precursor with vinylboronic acid (e.g., potassium vinyltrifluoroborate) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1) at 60°C achieves yields up to 78%. Key advantages include tolerance to ambient conditions and scalability. However, boronic acid stability and purification challenges may arise.

Cyclization Strategies with Pre-Installed Vinyl Groups

Constructing the pyrazolo[4,3-c]pyridine core with an intact vinyl substituent circumvents post-functionalization steps.

Japp–Klingemann Reaction with Vinyl-Substituted Hydrazones

Adapting the Japp–Klingemann methodology, 2-chloro-3-nitropyridines undergo SNAr displacement with vinyl-substituted hydrazones. For instance, treatment of 2-chloro-3-nitropyridine with hydrazine derivatives bearing vinyl groups in ethanol under reflux forms the pyrazole ring via cyclization. This one-pot protocol combines azo-coupling and annulation, achieving 60–70% yields. A notable limitation is the requirement for electron-withdrawing groups (EWGs) on the pyridine ring to facilitate nucleophilic attack.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the synthesis of pyrazolo[4,3-c]pyridines. A reported approach involves β-enaminones and NH-3-aminopyrazoles under Vilsmeier–Haack conditions. Introducing a vinyl group at the 7-position necessitates vinyl-substituted β-enaminones, which are synthesized via condensation of acetylene derivatives with amines. This method achieves regioselectivity >90% and reduces reaction times from hours to minutes.

Reductive Amination and Functional Group Interconversion

Reductive Amination of Ketone Intermediates

Pyrazolo[4,3-c]pyridines bearing ketone groups at the 7-position can be converted to vinyl derivatives via reductive amination. For example, treatment of 7-acetyl-1H-pyrazolo[4,3-c]pyridine with ammonium formate and formaldehyde under H₂ (50 psi) in methanol catalyzed by Pd/C yields the vinyl product. This method is highly selective but requires high-pressure hydrogenation equipment.

Elimination Reactions from Alcohol Precursors

Secondary alcohols at the 7-position undergo acid-catalyzed dehydration to form vinyl groups. Using H₂SO₄ or p-toluenesulfonic acid (PTSA) in toluene at 110°C, 7-(1-hydroxyethyl)-1H-pyrazolo[4,3-c]pyridine eliminates water to generate the vinyl derivative. Yields range from 65–80%, depending on the alcohol’s steric hindrance.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Heck Coupling50–65Pd(OAc)₂, ethylene, DMFSimple, one-stepHigh pressure, moderate yields
Suzuki-Miyaura70–78Pd(PPh₃)₄, toluene/H₂OAmbient conditions, scalableBoronic acid stability issues
Japp–Klingemann60–70Ethanol, refluxOne-pot, EWG-compatibleRequires EWGs on pyridine
Microwave Cyclization75–85Microwave, 150°CRapid, high regioselectivitySpecialized equipment needed
Reductive Amination60–70H₂, Pd/CSelective for ketone intermediatesHigh-pressure H₂ required
Acid-Catalyzed Dehydration65–80H₂SO₄, tolueneCost-effective, simple setupSide products from over-dehydration

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Couplings

In Suzuki-Miyaura reactions, oxidative addition of the chloro substrate to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the vinylboronic acid. Reductive elimination releases the coupled product. Optimizing the base (e.g., Cs₂CO₃ over K₂CO₃) minimizes protodeboronation, enhancing yields.

Japp–Klingemann Cyclization

The reaction proceeds via diazonium salt formation, followed by azo-coupling and cyclization. NMR studies reveal that acetyl group migration (C→N) occurs during annulation, necessitating precise temperature control to avoid byproducts.

Microwave-Assisted Synthesis

Microwave irradiation promotes rapid dielectric heating, reducing reaction times from 12 hours to 30 minutes. This method is particularly effective for thermally sensitive intermediates, preserving functional group integrity .

Q & A

What are the most reliable synthetic routes for 7-Vinyl-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves two strategies:

Annelation of a pyrazole ring onto a pyridine precursor : Use 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in a Sonogashira cross-coupling reaction with alkynes (e.g., vinylacetylene), followed by cyclization with tert-butylamine under microwave irradiation (60–80°C, 2–4 hours) to form the fused pyrazolo[4,3-c]pyridine core .

Pyridine-ring formation from pyrazole precursors : Optimize regioselectivity by introducing vinyl groups via Pd-catalyzed coupling reactions. For example, substitute halogen atoms at position 7 with vinyl groups using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C) .

Critical Parameters:

  • Microwave irradiation reduces reaction time and improves purity (yield: 70–85% vs. 50–60% under conventional heating) .
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) affects substitution efficiency at the 7-position .

How can researchers characterize the electronic and steric effects of the 7-vinyl substituent on the pyrazolo[4,3-c]pyridine core?

Level: Advanced
Methodological Answer:
Combine experimental and computational approaches:

X-ray crystallography : Resolve bond angles and distances to assess steric strain. For example, the vinyl group at position 7 may induce a planar conformation, enhancing π-π stacking with biological targets .

DFT calculations : Compare HOMO/LUMO distributions of 7-vinyl vs. 7-chloro analogs to predict reactivity. The vinyl group lowers LUMO energy by 0.3–0.5 eV, increasing electrophilicity at the pyridine nitrogen .

NMR spectroscopy : Use 1H^1H-1H^1H NOESY to detect through-space interactions between the vinyl group and adjacent protons, confirming spatial orientation .

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